molecular formula C11H13N3O B8703380 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 648917-72-0

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Katalognummer: B8703380
CAS-Nummer: 648917-72-0
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: GYQVQGNPXJUOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-amino-3-methylacetophenone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
  • 2-(4-Amino-3-methylphenyl)-6-hydroxybenzothiazole
  • 2-(4-Amino-3-iodophenyl)benzothiazole

Uniqueness

2-(4-Amino-3-methylphenyl)-5-methyl-1H-pyrazol-3(2H)-one stands out due to its unique pyrazolone structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

648917-72-0

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-(4-amino-3-methylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-7-5-9(3-4-10(7)12)14-11(15)6-8(2)13-14/h3-6,13H,12H2,1-2H3

InChI-Schlüssel

GYQVQGNPXJUOER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)N)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture of 350 mg of 5-methyl-2-(3-methyl-4-nitrophenyl)-1,2-dihydropyrazol-3-one, 70 mg of Pd/C and 50 ml of tetrahydrofuran until the theoretical uptake. Afterwards, the catalyst was filtered off with suction and the mixture was concentrated to dryness under reduced pressure and the residue was stirred in t-butyl methyl ether. The solid was filtered off with suction and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.